N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine
CAS No.: 1089130-77-7
Cat. No.: VC2704440
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1089130-77-7 |
|---|---|
| Molecular Formula | C11H14BrN |
| Molecular Weight | 240.14 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine |
| Standard InChI | InChI=1S/C11H14BrN/c1-13(11-6-7-11)8-9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3 |
| Standard InChI Key | XZZXIVSDHQGRLZ-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=C(C=C1)Br)C2CC2 |
| Canonical SMILES | CN(CC1=CC=C(C=C1)Br)C2CC2 |
Introduction
Chemical Structure and Basic Properties
N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine features a cyclopropyl group bonded to a nitrogen atom, which is also connected to a 4-bromophenylmethyl (4-bromobenzyl) group and a methyl substituent. This structural arrangement creates a tertiary amine with distinctive chemical properties.
The compound can be described through several key chemical identifiers:
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Molecular Formula: C₁₁H₁₄BrN
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Molecular Weight: Approximately 240.14 g/mol
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Structural Features: Contains a cyclopropyl ring, a tertiary nitrogen, and a para-brominated phenyl group
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Functional Group Classification: Tertiary amine
Based on structural analysis and comparison with similar compounds, N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine likely exhibits properties characteristic of cyclopropylamine derivatives, including specific reactivity patterns and conformational behaviors .
Structural Comparison with Related Compounds
Several structurally related compounds help contextualize the properties of N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine. The following table compares key structural features:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine | C₁₁H₁₄BrN | ~240.14 | Target compound |
| N-[(4-bromophenyl)methyl]cyclopropanamine | C₁₀H₁₂BrN | ~226.12 | Lacks N-methyl group |
| N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine | C₁₁H₁₃BrFN | 258.13 | Additional fluoro substituent at ortho position |
| {[1-(4-bromophenyl)cyclopropyl]methyl}(methyl)amine | C₁₁H₁₄BrN | 240.03 | Different arrangement of cyclopropyl group |
The hydrochloride salt form of related compounds appears in chemical databases such as PubChem, suggesting that N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine may also form stable salt derivatives .
Physical Properties
The physical properties of N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine can be inferred through comparison with structurally similar compounds:
Physical State and Appearance
Based on comparable cyclopropylamine derivatives, this compound likely exists as a colorless to pale yellow solid or oil at room temperature.
Predicted Collision Cross Section
Analysis of similar compounds suggests the following predicted collision cross section values for various adduct forms:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | ~240.04 | ~139-140 |
| [M+Na]⁺ | ~262.02 | ~144-145 |
| [M+NH₄]⁺ | ~257.06 | ~146-147 |
| [M-H]⁻ | ~238.02 | ~148 |
These values are extrapolated from related compounds with similar molecular weights and structures .
Chemical Reactivity
Functional Group Reactivity
The tertiary amine function in N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine contributes to its chemical behavior, particularly:
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Weak basicity due to the nitrogen's lone pair
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Potential for salt formation with acids
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Nucleophilic character at the nitrogen center
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Possible oxidation reactions
Reactivity of the Aryl Bromide
The para-bromophenyl group provides opportunities for various chemical transformations:
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Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.)
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Lithium-halogen exchange reactions
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Nucleophilic aromatic substitution under forcing conditions
Cyclopropyl Ring Reactivity
The cyclopropyl moiety exhibits distinctive reactivity patterns:
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Ring opening under acidic conditions
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Strain-driven reactions due to bond angle distortion
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Potential for radical-mediated transformations
Spectroscopic Characteristics
Mass Spectrometry
From structurally analogous compounds, N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine would likely exhibit the following mass spectrometric characteristics:
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Molecular ion peak around m/z 240
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Characteristic isotope pattern due to bromine (approximately equal intensity peaks at [M]⁺ and [M+2]⁺)
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Fragment ions potentially including loss of the cyclopropyl group and cleavage at the benzylic position
NMR Spectroscopy
Predicted key NMR signals for this compound would include:
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¹H NMR: Cyclopropyl protons (0.3-0.8 ppm), N-methyl group (2.2-2.5 ppm), benzylic methylene (3.3-3.6 ppm), and aromatic protons (7.0-7.6 ppm)
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¹³C NMR: Cyclopropyl carbons (5-10 ppm), N-methyl carbon (~40 ppm), benzylic carbon (~60 ppm), aromatic carbons (120-140 ppm), with the carbon bearing bromine showing characteristic downfield shift
Synthesis Approaches
Based on synthetic methods for similar compounds, N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine could potentially be synthesized through several routes:
Reductive Amination
Starting with 4-bromobenzaldehyde and N-methylcyclopropylamine, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride.
N-Alkylation
Sequential alkylation of cyclopropylamine with 4-bromobenzyl bromide followed by methyl iodide, or alternative order of addition depending on selectivity requirements.
Cyclopropanation
Late-stage cyclopropanation of an appropriately functionalized precursor containing the N-methyl-4-bromobenzylamine moiety.
Structure-Activity Relationships
Comparison with structurally related compounds offers insights into potential structure-activity relationships:
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The N-methyl group typically increases lipophilicity compared to the secondary amine analog
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The para-bromo substituent may influence electronic properties and binding characteristics
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The cyclopropyl group often confers unique conformational constraints that can affect biological activity
Compounds like N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine demonstrate how small structural modifications (addition of a fluoro group) can be explored to develop series of related compounds with potentially varied biological properties .
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